Cas no 379729-52-9 (3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
379729-52-9 structure
Product Name:3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid
CAS-Nr.:379729-52-9
MF:C16H12F3NO4S
MW:371.330993652344
MDL:MFCD03152771
CID:843433
PubChem ID:2345510
Update Time:2025-09-28
3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-[4-(3-TRIFLUOROMETHYL-PHENYLSULFAMOYL)-PHENYL]-ACRYLIC ACID
- 3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
- NE12416
- 3-[4-(3-trifluoromethylphenylsulfamoyl)phenyl]acrylic acid
- (2E)-3-(4-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID
- 3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid
- AKOS000114950
- Z2942852812
- EN300-00602
- 3-(4-(N-(3-(Trifluoromethyl)phenyl)sulfamoyl)phenyl)acrylic acid
- J-511469
- (E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid
- 379729-52-9
- EN300-833012
- CS-0345073
-
- MDL: MFCD03152771
- Inchi: 1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-13(10-12)20-25(23,24)14-7-4-11(5-8-14)6-9-15(21)22/h1-10,20H,(H,21,22)/b9-6+
- InChI-Schlüssel: IZEATXHGLJMWIR-RMKNXTFCSA-N
- Lächelt: S(C1C=CC(/C=C/C(=O)O)=CC=1)(NC1C=CC=C(C(F)(F)F)C=1)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 371.04391352g/mol
- Monoisotopenmasse: 371.04391352g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 5
- Komplexität: 590
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 91.8
- XLogP3: 3.3
3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-833012-0.05g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 0.05g |
$64.0 | 2023-07-10 | |
| Enamine | EN300-833012-0.1g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 0.1g |
$66.0 | 2023-07-10 | |
| Enamine | EN300-833012-0.25g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 0.25g |
$92.0 | 2023-07-10 | |
| Enamine | EN300-833012-0.5g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 0.5g |
$175.0 | 2023-07-10 | |
| Enamine | EN300-833012-1.0g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 1.0g |
$256.0 | 2023-07-10 | |
| Enamine | EN300-833012-2.5g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 2.5g |
$503.0 | 2023-07-10 | |
| Enamine | EN300-833012-5.0g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 5.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-833012-10.0g |
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 100% | 10.0g |
$1101.0 | 2023-07-10 | |
| Enamine | EN002-7271-0.05g |
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 95% | 0.05g |
$407.0 | 2023-10-28 | |
| Enamine | EN002-7271-0.1g |
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid |
379729-52-9 | 95% | 0.1g |
$427.0 | 2023-10-28 |
3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid Verwandte Literatur
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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